An In-depth Technical Guide to 10(S)-hydroxy-9(R)-Hexahydrocannabinol: Synthesis and Characterization
An In-depth Technical Guide to 10(S)-hydroxy-9(R)-Hexahydrocannabinol: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC), a hydroxylated derivative of 9(R)-Hexahydrocannabinol (9(R)-HHC). While this compound is found as a metabolite of HHC and is available as an analytical reference standard, detailed protocols for its targeted synthesis are not extensively documented in publicly available literature. This guide consolidates available information on its chemical properties, general synthetic strategies for related compounds, characterization data, and putative biological interactions. The content herein is intended to serve as a foundational resource for researchers engaged in the study of cannabinoids and their derivatives.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. Its structure is similar to that of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, with the key difference being the saturation of the cyclohexene (B86901) ring. This structural modification results in increased chemical stability. HHC exists as two principal diastereomers, (9R)-HHC and (9S)-HHC, which exhibit different binding affinities for cannabinoid receptors and varying psychoactive effects.
10(S)-hydroxy-9(R)-Hexahydrocannabinol is an oxidized metabolite of (9R)-HHC. The introduction of a hydroxyl group at the C-10 position can significantly alter the pharmacological profile of the parent compound, influencing its potency, metabolism, and duration of action. Understanding the synthesis and properties of such metabolites is crucial for drug development, metabolism studies, and forensic analysis.
Chemical Properties
A summary of the key chemical identifiers and properties for 10(S)-hydroxy-9(R)-Hexahydrocannabinol is presented in Table 1.
| Property | Value | Reference |
| Formal Name | (6aR,9R,10S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,10-diol | [1][2] |
| Synonyms | 10α-hydroxy-9(R)-Hexahydrocannabinol, 10α-hydroxy-9(R)-HHC, 10(S)-hydroxy-9(R)-HHC | [1] |
| CAS Number | 73648-83-6 | [1][2] |
| Molecular Formula | C₂₁H₃₂O₃ | [1][2] |
| Molecular Weight | 332.5 g/mol | [1][2] |
| Purity (as reference standard) | ≥98% | [2] |
| Formulation (as reference standard) | A 1 mg/ml solution in acetonitrile | [2] |
| Solubility (as reference standard) | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml | [1] |
Synthesis Strategies: A General Overview
However, a general synthetic approach can be conceptualized based on the known synthesis of the parent HHC compounds and general organic chemistry principles for hydroxylation.
General Synthesis of Hexahydrocannabinol (HHC) Isomers
The common route to HHC isomers involves a two-step process starting from either cannabidiol (B1668261) (CBD) or tetrahydrocannabinol (THC).
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Cyclization of CBD: CBD can be cyclized under acidic conditions to yield a mixture of Δ⁸-THC and Δ⁹-THC.
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Hydrogenation: The resulting THC mixture is then hydrogenated, typically using a catalyst such as palladium on carbon (Pd/C), to reduce the double bond in the cyclohexene ring, yielding a mixture of (9R)-HHC and (9S)-HHC.
The following diagram illustrates the general workflow for HHC synthesis.
Caption: General synthetic pathway for Hexahydrocannabinol (HHC) isomers.
Potential Strategies for C-10 Hydroxylation
Achieving the stereoselective hydroxylation at the C-10 position of the HHC scaffold presents a significant synthetic challenge. Potential strategies could include:
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Microbial Transformation/Biocatalysis: Utilizing microorganisms or isolated enzymes (e.g., cytochrome P450s) that can perform regioselective and stereoselective hydroxylations on cannabinoid skeletons. This approach mimics the natural metabolic pathway.[3][4][5][6][7][8][9]
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Directed C-H Oxidation: Employing advanced synthetic methodologies that allow for the directed oxidation of a specific C-H bond. This would likely require a directing group temporarily installed on the molecule to guide a metal catalyst to the desired position.
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Multi-step Synthesis from a Functionalized Precursor: A more classical synthetic approach might involve constructing the HHC core from a precursor that already contains the desired hydroxyl group or a functional group that can be converted to a hydroxyl group with the correct stereochemistry.
The following diagram outlines a conceptual workflow for obtaining 10(S)-OH-9(R)-HHC.
Caption: Conceptual workflow for the synthesis of 10(S)-hydroxy-9(R)-HHC.
Characterization Data
Detailed and publicly available NMR and mass spectrometry data specifically for 10(S)-hydroxy-9(R)-Hexahydrocannabinol are scarce. The following tables summarize the expected and reported data based on information from suppliers of analytical standards and analysis of related compounds.
Spectroscopic and Chromatographic Data
| Parameter | Description / Expected Value |
| ¹H NMR | Expected signals would include aromatic protons, aliphatic protons of the hexahydrodibenzopyran core, the pentyl side chain, and methyl groups. The chemical shift and coupling constants of the proton at C-10 would be diagnostic. |
| ¹³C NMR | Expected signals would correspond to the 21 carbon atoms in the molecule. The chemical shift of C-10 would be significantly shifted downfield due to the attached hydroxyl group. |
| Mass Spectrometry (MS) | The exact mass would be consistent with the molecular formula C₂₁H₃₂O₃. Fragmentation patterns would likely involve loss of water, cleavage of the pentyl side chain, and retro-Diels-Alder fragmentation of the pyran ring. |
| High-Performance Liquid Chromatography (HPLC) | Retention time would be dependent on the column and mobile phase used. The presence of the additional hydroxyl group would likely decrease the retention time on a reverse-phase column compared to the parent HHC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization (e.g., with a silylating agent) would likely be required for good chromatographic performance. The mass spectrum of the derivatized compound would show characteristic fragments. |
Putative Biological Activity and Signaling Pathways
The specific biological activity and signaling pathways of 10(S)-hydroxy-9(R)-Hexahydrocannabinol have not been extensively studied. However, inferences can be drawn from the known pharmacology of its parent compound, (9R)-HHC, and other cannabinoids.
(9R)-HHC is known to be a potent agonist of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and is involved in modulating inflammation and immune responses.
The introduction of a hydroxyl group at the C-10 position may modulate the binding affinity and functional activity of the molecule at these receptors. It is plausible that 10(S)-OH-9(R)-HHC retains activity at CB1 and CB2 receptors, potentially with altered potency and efficacy compared to (9R)-HHC.
The following diagram illustrates the general signaling pathway for cannabinoid receptor activation.
Caption: Putative signaling pathway of 10(S)-OH-9(R)-HHC via cannabinoid receptors.
Conclusion
10(S)-hydroxy-9(R)-Hexahydrocannabinol is a significant metabolite of (9R)-HHC that warrants further investigation to fully elucidate its pharmacological profile. While this guide provides a consolidated overview of its known properties and places its synthesis and characterization within the broader context of cannabinoid chemistry, it also highlights the current gaps in the scientific literature. Specifically, the development of a stereoselective synthesis and the comprehensive characterization of its biological activity are key areas for future research. Such studies will be invaluable for the fields of drug development, toxicology, and forensic science.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Microbiological transformation of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. theplosblog.plos.org [theplosblog.plos.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Hydroxylation and Further Oxidation of Δ9-Tetrahydrocannabinol by Alkane-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
